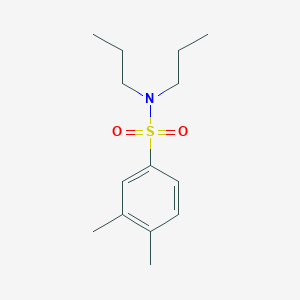

3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-5-9-15(10-6-2)18(16,17)14-8-7-12(3)13(4)11-14/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWICLLROVCFZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Agents and Conditions

Chlorsulfonic acid (HSO₃Cl) is the preferred sulfonating agent due to its high reactivity and selectivity. In a typical procedure, 3,4-dimethylbenzene is treated with chlorsulfonic acid at 0–5°C to form 3,4-dimethylbenzenesulfonic acid. The mass ratio of chlorsulfonic acid to the aromatic substrate is critical, with optimal results achieved at a 3:1 to 10:1 ratio. Lower temperatures (0–5°C) minimize side reactions such as polysulfonation or ring oxidation.

Isolation of Sulfonic Acid Intermediate

After sulfonation, the reaction mixture is quenched in ice water to precipitate the sulfonic acid. Filtration and drying yield the intermediate, which is stabilized as a crystalline solid. This step achieves yields exceeding 95% under controlled conditions.

Synthesis via Sulfonyl Chloride Intermediate

Conversion of the sulfonic acid to the reactive sulfonyl chloride is essential for subsequent amination.

Chlorination with Phosphorus Pentachloride

The sulfonic acid reacts with phosphorus pentachloride (PCl₅) in chlorobenzene or methylene chloride at 20–40°C. A stoichiometric excess of PCl₅ (up to 20%) ensures complete conversion, with catalytic N,N-dimethylformamide (DMF) accelerating the reaction. The resulting 3,4-dimethylbenzenesulfonyl chloride is isolated via solvent evaporation, yielding a pale-yellow liquid with >90% purity.

Table 1: Chlorination Reaction Parameters

| Parameter | Optimal Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 20–40°C | DMF | 92–95 |

| PCl₅ Excess | 10–20% | — | — |

| Solvent | Chlorobenzene | — | — |

Amination with Dipropylamine

The final step involves reacting the sulfonyl chloride with dipropylamine to form the target sulfonamide.

Reaction Conditions

In anhydrous tetrahydrofuran (THF), 3,4-dimethylbenzenesulfonyl chloride is treated with dipropylamine at 0–10°C. A 1:1 molar ratio ensures complete consumption of the chloride, with triethylamine (TEA) added to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution, forming the sulfonamide bond.

Purification and Yield

Post-reaction, the mixture is washed with 5% sodium bicarbonate to remove residual acid, followed by solvent evaporation under reduced pressure. Recrystallization from ethanol yields 3,4-dimethyl-N,N-dipropylbenzenesulfonamide as a white crystalline solid, with reported yields of 88–92%.

Alternative Route via Grignard Reaction

An alternative pathway involves constructing the dimethylbenzene moiety through a Grignard reaction, followed by sulfonation.

Synthesis of 3,4-Dimethylbenzaldehyde

4-Bromo-o-xylene reacts with magnesium turnings in THF under iodine initiation to form the Grignard reagent. Subsequent addition of N,N-dimethylformamide (DMF) at −5°C yields 3,4-dimethylbenzaldehyde. This intermediate is hydrogenated to 3,4-dimethylbenzene using palladium on carbon (Pd/C) in ethanol.

Sulfonation and Amination

The derived 3,4-dimethylbenzene undergoes sulfonation and amination as described in Sections 2–3. This route offers flexibility in scaling but involves additional steps, reducing overall yield to 75–80%.

Industrial-Scale Optimization

Catalytic Systems

Iron(III) chloride and activated carbon are employed in reduction steps to minimize byproducts. Compared to palladium catalysts, iron-based systems reduce costs and simplify waste management.

Solvent Recovery

Industrial processes prioritize solvent recycling, particularly THF and chlorobenzene, via fractional distillation. This reduces raw material costs by 30–40%.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Steps | Yield (%) | Cost Estimate | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | 3 | 90–95 | Low | High |

| Grignard-Based Route | 5 | 75–80 | Moderate | Moderate |

The direct sulfonation route (Sections 2–3) is superior in yield and cost-effectiveness, whereas the Grignard method (Section 4) is reserved for scenarios requiring custom substitution patterns.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or alkoxide ions replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), in anhydrous solvents.

Substitution: Nucleophiles like hydroxide ions (OH-), alkoxide ions (RO-), in polar solvents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide is characterized by its sulfonamide functional group attached to a dimethyl-substituted benzene ring. The molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen.

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that sulfonamides, including 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, exhibit significant antimicrobial properties. They act by inhibiting bacterial folate synthesis, which is crucial for DNA replication. Studies have shown effectiveness against various bacterial strains, making them valuable in treating infections.

2. Anti-inflammatory Effects

Sulfonamides have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

3. Drug Development

The compound serves as a lead structure in drug design due to its favorable pharmacokinetic properties. Modifications to the sulfonamide moiety can enhance bioavailability and selectivity towards specific biological targets.

Materials Science Applications

1. Polymer Chemistry

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve performance in applications such as coatings and adhesives.

2. Photoprotection

The compound has been studied for its efficacy as a UV filter in sunscreen formulations. Its ability to absorb UV radiation makes it suitable for protecting skin from harmful sun exposure.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential for clinical use.

Case Study 2: Polymer Development

In a recent project focused on enhancing polymer performance, researchers incorporated 3,4-dimethyl-N,N-dipropylbenzenesulfonamide into a polyurethane matrix. The resulting material exhibited improved tensile strength and thermal resistance compared to control samples without the compound.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The 3,4-dimethyl substituents increase hydrophobicity compared to methoxy or halogenated derivatives, as suggested by the parent compound’s XLogP3 of 3.7 .

- Electronic Effects : Halogenated derivatives (e.g., 4-iodo, perfluorophenyl) exhibit distinct NMR shifts due to electron-withdrawing effects , whereas methyl groups may donate electrons, altering HOMO-LUMO gaps (e.g., PESMP: 0.1732 a.u.) .

Stability and Commercial Availability

- Halogenated Derivatives : Bromo- and iodo-substituted compounds (e.g., 3-bromo-N,N-dipropylbenzenesulfonamide) are listed as discontinued, possibly due to instability or toxicity .

- Perfluorinated Derivatives : 4-(Perfluoroprop-1-en-2-yl)-N,N-dipropylbenzenesulfonamide exhibits high thermal stability (87% yield) .

Data Table: Key Sulfonamide Analogues

Biological Activity

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (also known as sulfonamide compound) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₃N₁O₂S

- Molecular Weight : 273.41 g/mol

- CAS Number : 428485-24-9

The compound features a sulfonamide group attached to a dimethyl-substituted benzene ring, which is further substituted with dipropyl groups. This unique structure may influence its biological interactions.

Mechanisms of Biological Activity

3,4-Dimethyl-N,N-dipropylbenzenesulfonamide exhibits several biological activities primarily through the following mechanisms:

- Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, this compound can mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, it disrupts folic acid synthesis in bacteria, leading to antimicrobial effects .

- Antimicrobial Activity : Studies suggest that sulfonamides are effective against a range of bacterial strains. They are particularly noted for their efficacy against Gram-positive bacteria and some Gram-negative organisms .

- Anticancer Potential : Emerging research indicates that sulfonamides may possess anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide:

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study conducted on various sulfonamides, including 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be a viable candidate for further development as an antimicrobial agent . -

Anticancer Research :

Recent investigations into the anticancer properties of sulfonamides revealed that compounds similar to 3,4-dimethyl-N,N-dipropylbenzenesulfonamide can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the disruption of metabolic pathways essential for cell division . -

Inflammation and Pain Management :

Preliminary studies suggest that this sulfonamide may have anti-inflammatory properties, potentially offering new avenues for pain management therapies. Further research is needed to elucidate the specific pathways involved .

Q & A

Basic: What are the optimized synthetic routes for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves sulfonylation of 3,4-dimethylaniline with benzenesulfonyl chloride under basic aqueous conditions (pH ~10) using Na₂CO₃ as a buffer, followed by N-propylation. Key steps include:

- Intermediate Isolation : After sulfonylation, the intermediate (e.g., 3,4-dimethylbenzenesulfonamide) is purified via recrystallization in ethanol/water mixtures.

- Propylation : React the intermediate with propyl halides (e.g., 1-bromopropane) in a polar aprotic solvent (e.g., DMF) with LiH as a catalyst.

- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., propyl group integration at δ 0.8–1.5 ppm) and IR spectroscopy to verify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration and confirm steric effects from the 3,4-dimethyl and dipropyl groups. Example: C–C bond lengths in the benzene ring (~1.39 Å) and torsion angles between substituents .

- NMR Analysis : Use DEPT-135 to distinguish CH₃ (3,4-dimethyl) and CH₂ (propyl) groups. ¹H NMR coupling patterns (e.g., para-substitution absence) confirm regiochemistry .

Basic: How is the antibacterial activity of this sulfonamide derivative evaluated in vitro?

Methodological Answer:

- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using zones of inhibition. Include positive controls (e.g., ampicillin) and solvent controls (DMSO).

- MIC Determination : Use broth microdilution with concentrations ranging from 0.5–256 µg/mL. Report IC₅₀ values using nonlinear regression analysis .

Advanced: What mechanistic studies can resolve contradictions in reaction yields during N-propylation?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated propyl halides (e.g., 1-bromo-d₇-propane) to identify rate-determining steps (e.g., SN2 vs. radical pathways).

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states and steric hindrance from 3,4-dimethyl groups .

Advanced: How can quantum-chemical calculations predict electronic properties relevant to enzyme inhibition?

Methodological Answer:

- HOMO-LUMO Analysis : Calculate frontier orbitals to assess nucleophilic/electrophilic sites. Low HOMO-LUMO gaps (<5 eV) suggest high reactivity.

- Molecular Electrostatic Potential (MEP) : Identify regions of negative potential (e.g., sulfonamide oxygen) for hydrogen bonding with enzyme active sites .

Advanced: How to design toxicity studies to address discrepancies in reported LD₅₀ values?

Methodological Answer:

- In Vivo Protocols : Administer doses (e.g., 500–3000 mg/kg) to Sprague-Dawley rats via oral gavage. Monitor mortality, organ weights, and histopathology.

- In Silico Toxicity Prediction : Use tools like ProTox-II to compare predicted vs. experimental hepatotoxicity. Cross-validate with Ames test data for mutagenicity .

Advanced: What strategies resolve contradictory biological activity data across research groups?

Methodological Answer:

- Purity Validation : Perform HPLC-MS (≥95% purity) to rule out impurities. Use TGA to confirm thermal stability.

- Assay Standardization : Replicate experiments under controlled conditions (e.g., Mueller-Hinton agar for antibacterial tests) .

Advanced: How to study enzyme inhibition kinetics for sulfonamide derivatives targeting lipoxygenase?

Methodological Answer:

- IC₅₀ Determination : Use UV-Vis spectroscopy to monitor linoleic acid oxidation (234 nm) with varying inhibitor concentrations.

- Docking Simulations : Perform AutoDock Vina to model interactions between the sulfonamide group and Fe³⁺ in the enzyme’s active site .

Advanced: What formulation strategies improve solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400/water (70:30 v/v) or cyclodextrin inclusion complexes.

- Salt Formation : React with NaOH to generate the sodium sulfonate derivative, increasing aqueous solubility by >10-fold .

Advanced: How does X-ray crystallography inform structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Torsion Angle Analysis : Correlate dipropyl group conformations (e.g., gauche vs. anti) with bioactivity. Example: Anti conformation enhances membrane permeability.

- Packing Interactions : Identify π-π stacking (3,4-dimethyl groups) or hydrogen bonds (sulfonamide O with Arg residues) critical for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.